N-Benzyl-2-butanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

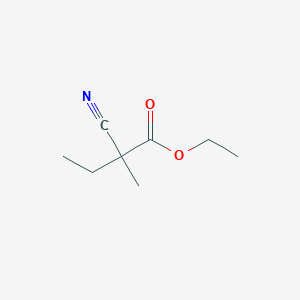

N-Benzyl-2-butanamine is a chemical compound that is part of a broader class of organic compounds known as benzylamines. These compounds are characterized by the presence of an amine group attached to a benzyl group, which is itself a benzene ring bonded to a methylene group. Benzylamines are significant in pharmaceutical chemistry due to their presence in various pharmaceutically active compounds .

Synthesis Analysis

The synthesis of N-Benzyl-2-butanamine and related compounds can be achieved through several methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . Another method includes the direct amination of benzyl alcohols using a homogeneous iron complex, which allows for the coupling of benzyl alcohols with simpler amines through the borrowing hydrogen methodology .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be characterized using various spectroscopic techniques. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines have been studied using NMR, Mossbauer spectroscopy, and mass spectrometry. These studies can reveal the geometry around the tin atom and confirm the structure of the compounds in both solution and solid states .

Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. For example, the transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol as the hydrogen source can produce N-benzylidene benzylamine and other secondary imines . Additionally, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of phenyllithium, which can be used in further organic and organometallic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure. For instance, the presence of a benzyl group can affect the boiling point, solubility, and reactivity of the amine. The synthesis of N-benzyl-tert-butylamine, a related compound, has been optimized to avoid side products like benzyl alcohol and toluene, which can impair the purity of the target product . The physical properties such as boiling points are crucial for the separation and purification of these compounds.

Relevant Case Studies

Case studies involving benzylamines often focus on their pharmacological applications. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their psychoactive effects and potential value in facilitating psychotherapy, suggesting a new pharmacologic class called entactogens . Another study synthesized a library of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating the importance of benzylamines in the development of new antiepileptic drugs .

安全和危害

属性

IUPAC Name |

N-benzylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZQAJYUZEPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-butanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)